(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its unusual stability. The compound also contains a phenylsulfonyl group attached to a piperidine ring, which is a common structure in medicinal chemistry due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenylsulfonyl group, and the piperidine ring. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the 1,2,3-triazole ring is known to be highly stable and resistant to hydrolysis and oxidation . The phenylsulfonyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could contribute to its stability, while the phenylsulfonyl group could influence its solubility .Scientific Research Applications
Structural Characterization
Structural analysis and characterization form a foundational aspect of research involving complex chemical compounds. For example, the crystal and molecular structure of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported, providing insights into the structural properties of anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Synthesis and Biological Activities
The synthesis and biological activities of compounds with similar structures have been extensively studied. For instance, N-phenylpyrazolyl aryl methanones derivatives, exhibiting herbicidal and insecticidal activities, have been synthesized, highlighting the versatility of such compounds in developing potential agricultural agents (Wang et al., 2015). Similarly, compounds with piperidin-4-yl)methanone oxime derivatives have shown promising antimicrobial activity, suggesting their potential as therapeutic agents (Mallesha & Mohana, 2014).
Electrochemical and Liquid Crystal Properties
The electrochemical and liquid crystal properties of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been studied, providing insights into their potential applications in materials science (Zhao et al., 2013). These studies underscore the importance of 1,2,3-triazole derivatives in developing new materials with unique properties.
Crystallography and Theoretical Calculations
Crystallographic and theoretical studies, such as those on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been conducted to understand the molecular geometry, intermolecular interactions, and thermal properties of similar compounds, further contributing to the field of drug design and materials science (Karthik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(19-15-21-24(22-19)16-7-3-1-4-8-16)23-13-11-18(12-14-23)28(26,27)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOFMDYXABHDMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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